Acetylsalicylic Anhydride-d8 Acetylsalicylic Anhydride-d8
Brand Name: Vulcanchem
CAS No.:
VCID: VC0209529
InChI:
SMILES:
Molecular Formula: C₁₈H₆D₈O₇
Molecular Weight: 350.35

Acetylsalicylic Anhydride-d8

CAS No.:

Cat. No.: VC0209529

Molecular Formula: C₁₈H₆D₈O₇

Molecular Weight: 350.35

* For research use only. Not for human or veterinary use.

Acetylsalicylic Anhydride-d8 -

Specification

Molecular Formula C₁₈H₆D₈O₇
Molecular Weight 350.35

Introduction

PropertyAcetylsalicylic Anhydride-d8Acetylsalicylic Anhydride
Molecular FormulaC18H6D8O7C18H14O7
Molecular Weight327.23 g/mol342.3 g/mol
Deuterium Content8 atomsNone
Standard Purity>98%Varies by supplier
Reference

Physical and Chemical Properties

The physical and chemical properties of Acetylsalicylic Anhydride-d8 can be inferred from its non-deuterated analog, with adjustments for isotopic effects. While specific data for the deuterated version is limited in the scientific literature, the following properties can be reasonably estimated based on established principles of isotope chemistry.

Table 2: Physical Properties

PropertyValueSource/Notes
Physical StateSolidInferred from non-deuterated analog
AppearanceWhite to off-white solid (presumed)Based on non-deuterated analog
Melting PointApproximately 80-83°CEstimated based on non-deuterated analog
SolubilitySlightly soluble in chloroform and ethyl acetateBased on non-deuterated analog
Recommended Storage-20°CConsistent with storage requirements of non-deuterated analog

The chemical reactivity of Acetylsalicylic Anhydride-d8 is expected to be similar to that of the non-deuterated compound, with some modifications due to the kinetic isotope effect. The non-deuterated acetylsalicylic anhydride is characterized by its reactivity in hydrolysis reactions, where it can revert to acetylsalicylic acid in the presence of moisture . The deuterated analog would undergo similar reactions, potentially at a slightly reduced rate for processes involving the breaking of C-D bonds compared to C-H bonds.

The anhydride functional group makes the compound susceptible to nucleophilic attack, particularly by water and alcohols, resulting in hydrolysis products. This reactivity necessitates careful storage conditions to maintain sample integrity, particularly for analytical applications where high purity is essential.

Spectroscopic Characteristics

Deuterium substitution significantly alters the spectroscopic profile of the compound, making Acetylsalicylic Anhydride-d8 valuable for analytical applications. The most notable differences appear in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

In ¹H NMR spectroscopy, the replacement of hydrogen atoms with deuterium eliminates corresponding signals, resulting in a simplified spectrum. This is particularly useful for structure elucidation and as an internal standard in complex mixtures. While the non-deuterated acetylsalicylic acid shows distinct aromatic proton signals between 7.0-8.2 ppm and a methyl group singlet at 2.36 ppm , the deuterated anhydride would exhibit reduced signal intensity in these regions depending on the specific positions of deuterium substitution.

Mass spectrometry of Acetylsalicylic Anhydride-d8 would show a characteristic mass shift of +8 amu compared to the non-deuterated version, reflecting the replacement of eight hydrogen atoms with deuterium. This distinctive isotopic pattern makes the compound valuable as an internal standard for quantitative mass spectrometric analyses.

Synthesis and Production

The synthesis of Acetylsalicylic Anhydride-d8 likely follows pathways similar to those used for the non-deuterated compound, with adaptations to incorporate deuterium atoms at specific positions. The conventional synthesis of acetylsalicylic anhydride involves the dehydration reaction between two molecules of acetylsalicylic acid (aspirin) .

For the deuterated version, multiple synthetic approaches are possible:

  • Direct synthesis from deuterated acetylsalicylic acid, which can be prepared by acetylation of salicylic acid using deuterated acetic anhydride .

  • Post-synthetic deuterium exchange reactions on the pre-formed anhydride under controlled conditions.

  • Custom synthesis using deuterated starting materials at specific positions to achieve the desired labeling pattern.

The production of isotope-labeled compounds typically involves specialized techniques and equipment, resulting in higher costs compared to non-labeled analogs. Laboratory-scale preparation would focus on maintaining isotopic purity and preventing exchange of deuterium atoms with environmental hydrogen.

Analytical Applications

Acetylsalicylic Anhydride-d8 serves critical functions in various analytical applications, particularly those related to pharmaceutical research and quality control of aspirin-containing products.

Table 3: Analytical Applications

ApplicationDescriptionBenefit
Internal StandardUsed in quantitative analysis of acetylsalicylic anhydride and related compoundsProvides accurate quantification through isotope dilution techniques
Impurity ProfilingReference standard for identification of aspirin-related impuritiesEnables detection and characterization of synthesis byproducts and degradation products
Metabolism StudiesTracer for investigating metabolic pathways of salicylatesDeuterium labeling allows tracking of metabolic transformations
NMR AnalysisSimplification of complex spectra through selective deuterationFacilitates structural assignment in complex mixtures
Reaction Mechanism StudiesInvestigation of kinetic isotope effectsProvides insights into reaction pathways and rate-determining steps

In pharmaceutical quality control, Acetylsalicylic Anhydride-d8 may be particularly valuable as it represents a known impurity (designated as Impurity D or F in some pharmacopoeial standards) in aspirin formulations . The deuterated standard allows precise quantification of this impurity in drug substances and products.

Research Applications

Beyond analytical chemistry, Acetylsalicylic Anhydride-d8 finds important applications in pharmaceutical research and development:

  • Pharmacokinetic Studies: The deuterium-labeled compound can serve as a metabolic probe to track the disposition and elimination of aspirin and its metabolites in biological systems.

  • Structure-Activity Relationship (SAR) Studies: Comparing the biological activity of deuterated versus non-deuterated compounds can provide insights into the mechanism of action and metabolic stability of salicylate drugs.

  • Stability Testing: The compound can be used to investigate degradation pathways of aspirin under various storage conditions, helping to identify critical quality attributes and appropriate storage requirements.

  • Adverse Drug Reaction Research: As a reference standard, it can support studies investigating the relationship between aspirin impurities and reported adverse events, such as those documented in the FDA Adverse Event Reporting System .

AspectRecommendation
Storage Temperature-20°C
ContainerTightly sealed, moisture-resistant
Protective EquipmentGloves, safety glasses, lab coat
Environmental ConditionsDry atmosphere preferred
Special PrecautionsAvoid exposure to moisture and heat

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